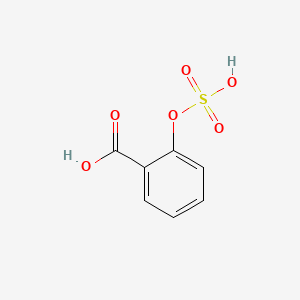

2-(Sulfooxy)benzoic acid

Vue d'ensemble

Description

. Il s'agit d'un dérivé de l'acide salicylique, où le groupe hydroxyle est estérifié avec de l'acide sulfurique. Ce composé est connu pour ses propriétés analgésiques et anti-inflammatoires .

Méthodes De Préparation

L'acide salicylsulfurique peut être synthétisé en traitant l'acide salicylique avec de l'acide chlorosulfonique dans la pyridine . Les conditions de réaction impliquent généralement :

Réactifs : Acide salicylique et acide chlorosulfonique.

Solvant : Pyridine.

Température : Contrôlée pour éviter la décomposition.

Temps de réaction : Surveillé pour assurer une estérification complète.

Les méthodes de production industrielles peuvent impliquer des étapes similaires, mais à plus grande échelle, avec des processus de purification supplémentaires pour garantir la qualité et la pureté du produit final .

Analyse Des Réactions Chimiques

Esterification and Hydrolysis

The sulfonate ester and carboxylic acid groups participate in distinct reactions:

Oxidation and Reduction

The aromatic ring and functional groups undergo redox reactions:

-

Oxidation : Strong oxidizers (e.g., KMnO₄) decarboxylate the compound to form 2-sulfonated phenol derivatives .

-

Reduction : LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group, yielding 2-(sulfooxy)benzyl alcohol .

Biological Interactions

-

Enzymatic Desulfation : Arylsulfatases hydrolyze the sulfonate group in vivo, regenerating salicylic acid .

-

Anti-inflammatory Activity : Structural similarity to aspirin (2-acetoxybenzoic acid) suggests potential COX enzyme modulation, though mechanisms remain under investigation .

Comparative Reactivity with Analogues

The sulfonate group’s position significantly influences reactivity:

Thermal and pH-Dependent Stability

Applications De Recherche Scientifique

Introduction to 2-(Sulfooxy)benzoic acid

This compound, also known as 2-(sulphooxy)benzoate, is an organic compound classified within the phenylsulfates. Its chemical structure consists of a benzoic acid moiety with a sulfooxy group, making it an important derivative in various scientific and industrial applications. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Pharmaceutical Applications

This compound is structurally related to several key pharmaceutical compounds, including aspirin and salicylic acid. Research indicates that it may possess anti-inflammatory properties similar to these compounds, making it a candidate for further exploration in drug development .

Case Studies:

- A study highlighted the anti-inflammatory effects of related compounds in animal models, suggesting that derivatives of this compound could be explored for therapeutic use in inflammatory diseases .

- Another investigation focused on the metabolic pathways of benzoic acid derivatives, indicating the potential for this compound to be utilized in metabolic studies and drug metabolism research .

Biochemical Research

The compound is also significant in biochemical research due to its role as a substrate or inhibitor in various enzymatic reactions. Its sulfonate group can interact with biological macromolecules, influencing enzyme activity and metabolic pathways.

Case Studies:

- Research involving Saccharomyces cerevisiae demonstrated that benzoic acid derivatives can impact central carbon metabolism, providing insights into yeast adaptation mechanisms under stress conditions .

- Studies on the kinetics of beta-haematin formation have shown that benzoic acid derivatives can facilitate reactions critical for understanding malaria pigment formation, thus highlighting their importance in parasitology research .

Food Chemistry

In food chemistry, this compound may play roles as a preservative or flavoring agent due to its antimicrobial properties. The compound's ability to inhibit microbial growth makes it a candidate for further investigation in food preservation techniques.

Case Studies:

- Investigations into the antimicrobial properties of phenylsulfates have suggested that compounds like this compound may enhance food safety by preventing spoilage and foodborne illnesses .

- The compound's interactions with food matrices have been studied to evaluate its efficacy and safety as a food additive .

Environmental Applications

The environmental implications of this compound are also noteworthy. Its behavior in soil and water systems can influence environmental chemistry and bioremediation efforts.

Case Studies:

- Research has examined the degradation pathways of benzoic acid derivatives in aquatic environments, revealing insights into their persistence and potential ecological impacts .

- The role of such compounds in bioremediation processes has been explored, particularly their effectiveness in breaking down pollutants through microbial action .

Mécanisme D'action

The mechanism of action of salicylsulfuric acid involves its interaction with molecular targets such as cyclooxygenase enzymes. By inhibiting these enzymes, it reduces the production of prostaglandins, which are mediators of inflammation and pain . This inhibition leads to its analgesic and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

L'acide salicylsulfurique est similaire à d'autres dérivés de l'acide salicylique, tels que :

Acide acétylsalicylique (aspirine) : Connu pour ses propriétés analgésiques et anti-inflammatoires.

Salicylate de méthyle : Utilisé comme analgésique topique.

Sulfasalazine : Utilisé dans le traitement de la maladie inflammatoire de l'intestin.

Activité Biologique

2-(Sulfooxy)benzoic acid, also known as 2-(sulphooxy)benzoate, is a phenylsulfate derivative with a chemical formula of . This compound is classified under organic acids and derivatives, specifically within the group of phenylsulfates. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological and biochemical research.

- IUPAC Name : this compound

- Molecular Weight : 218.18 g/mol

- Structure : Contains a sulfonic acid group attached to a benzoic acid moiety.

1. Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in food preservation and therapeutic formulations .

2. Antioxidant Activity

The compound has shown promising antioxidant properties, which are crucial for combating oxidative stress in biological systems. This activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

3. Proteostasis Modulation

Recent studies highlight the role of this compound in modulating proteostasis networks, particularly through enhancing the activities of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are essential for maintaining cellular homeostasis and preventing age-related decline in protein degradation mechanisms .

Case Study 1: Proteasome and Autophagy Activation

A study evaluated the effects of various benzoic acid derivatives on human foreskin fibroblasts. The results showed that this compound significantly enhanced proteasomal chymotrypsin-like activity at concentrations of 5 μM, indicating its potential as a therapeutic agent for age-related diseases .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against common pathogens including Escherichia coli and Staphylococcus aureus. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, supporting its use as a natural antimicrobial agent .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2-(sulfooxy)benzoic acid in laboratory settings?

- Synthesis : Start with sulfation of salicylic acid derivatives using sulfating agents (e.g., sulfur trioxide complexes) under controlled anhydrous conditions. Purify via recrystallization or column chromatography.

- Characterization : Use NMR (¹H/¹³C) to confirm sulfation at the 2-position, FTIR for sulfoxy (S=O) and hydroxyl (-OH) group identification, and LC-MS (e.g., Creative Proteomics’ platform) for purity and molecular weight validation .

- Purity Assessment : Perform HPLC with UV detection (λ = 254 nm) and compare retention times to standards. Ensure ≥95% purity for experimental reproducibility .

Q. How can researchers quantify this compound in complex biological matrices?

- Sample Preparation : Extract using solid-phase extraction (SPE) with C18 cartridges, followed by derivatization (if needed) to enhance detectability.

- Analytical Methods :

- LC-MS/MS : Use a reverse-phase C18 column, mobile phase (e.g., 0.1% formic acid in water/acetonitrile), and monitor transitions like m/z 217 → 153 (sulfate loss) for quantification .

- UV-Vis Spectroscopy : Calibrate at λ = 280–300 nm (aromatic sulfonate absorption) but validate against LC-MS due to potential interferences .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Experimental Design :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C.

- Monitor degradation via HPLC-UV at timed intervals.

Q. What role does this compound play in fungal metabolic pathways, and how do its concentrations vary across Aspergillus species?

- Metabolomics Approach : Use LC-MS to profile secondary metabolites in Aspergillus spp. (e.g., A. flavus, A. niger).

- Data Interpretation : Concentrations vary significantly—e.g., A. niger shows 58.02% (sulfooxy)benzoic acid vs. 19.95% in A. terreus ( ). This suggests species-specific sulfation efficiency or regulatory mechanisms. Cross-validate with gene knockout studies targeting sulfotransferases .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Case Study : Discrepancies in anti-inflammatory activity may arise from:

- Purity Issues : Impurities (e.g., residual solvents) can skew assays. Re-synthesize and re-test with stringent QC (≥98% purity).

- Assay Variability : Standardize cell-based assays (e.g., IL-6 suppression in macrophages) across labs using identical protocols .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of aerosols.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

- Storage : Keep in airtight containers with desiccants, away from oxidizing agents .

Q. Methodological Resources

- Structural Confirmation : Refer to PubChem’s InChI key and computed spectral data for benchmarking .

- Analytical Validation : Use Creative Proteomics’ LC-MS platform for high-sensitivity quantification .

- Data Reproducibility : Follow Beilstein Journal guidelines for detailed experimental reporting, including raw data in supplementary files .

Propriétés

IUPAC Name |

2-sulfooxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O6S/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOODSJOROWROTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436667 | |

| Record name | 2-(Sulfooxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-45-2 | |

| Record name | Salicylsulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylsulfuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Sulfooxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALICYLSULFURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4IXU1873O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.